molecular formula C7H7ClN2O2 B1611447 2-Chloro-5,6-dimethyl-3-nitropyridine CAS No. 65213-96-9

2-Chloro-5,6-dimethyl-3-nitropyridine

Cat. No. B1611447
Key on ui cas rn: 65213-96-9
M. Wt: 186.59 g/mol
InChI Key: PLOHNISKTBOURT-UHFFFAOYSA-N
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Patent
US08501770B2

Procedure details

A mixture of 5,6-dimethyl-3-nitropyridin-2-ol (7.09 g, 42.2 mmol), benzyltriethylammonium chloride (4.82 g, 21.1 mmol) and acetonitrile (90 mL) at room temperature was slowly treated with phosphorus oxychloride (11.8 mL, 125 mmol) then heated to reflux and stirred overnight. The mixture was concentrated under reduced pressure and treated with ice-water (220 mL) and basified with concentrated ammonium hydroxide (100 mL). The mixture was extracted with dichloromethane (3×100 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 2-chloro-5,6-dimethyl-3-nitropyridine (7.28 g, 92%). Mp. 72-76° C.; 400 M Hz 1H NMR (CDCl3) δ: 8.01 (s, 1H), 2.58 (s, 3H), 2.38 (s, 3H).
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5](O)=[N:6][C:7]=1[CH3:8].P(Cl)(Cl)([Cl:15])=O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[Cl:15][C:5]1[C:4]([N+:10]([O-:12])=[O:11])=[CH:3][C:2]([CH3:1])=[C:7]([CH3:8])[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.09 g
Type
reactant
Smiles
CC=1C=C(C(=NC1C)O)[N+](=O)[O-]
Name
Quantity
4.82 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
11.8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with ice-water (220 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=C(C=C1[N+](=O)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.28 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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